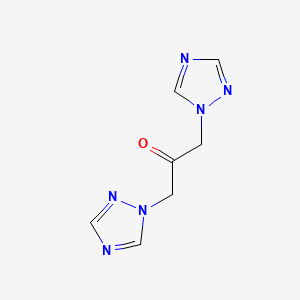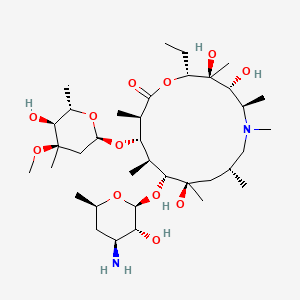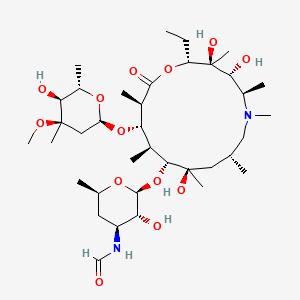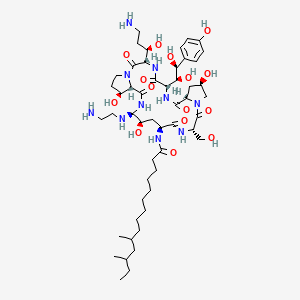
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one
Übersicht
Beschreibung
“1,3-Bis(1,2,4-triazol-1-yl)propan-2-one” is a chemical compound with the molecular formula C7H8N6O . Its average mass is 178.195 Da and its monoisotopic mass is 178.096695 Da . It is also known by other names such as "1,1’-(1,3-Propanediyl)bis(1H-1,2,4-triazole)" .
Synthesis Analysis
A small series of 4′-substituted 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds was prepared via CuAAC click reaction of 1,3-diazido-2-propanol and various alkynes . For example, 1-Nitro-4-prop-2-ynyloxybenzene and 1,3-diazidopropan-2-ol afforded 1,3-bis-[4-(4-nitrophenoxymethyl)-1,2,3-triazol-1-yl]-propan-2-ol as a white solid .Wissenschaftliche Forschungsanwendungen
Antifungal Applications : A study by Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high activity against Candida spp. strains, indicating potential as antifungal compounds. These derivatives demonstrated better efficacy compared to standard antifungal agents like Itraconazole and Fluconazole (Zambrano-Huerta et al., 2019).
Structural Studies : Zambrano-Huerta et al. (2020) also conducted structural and theoretical studies on 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives. They found that these compounds form hydrogen bonds and other interactions that promote the formation of infinite chains in the crystal network. This aligns with their solid behavior as evidenced from XRPD and SEM studies (Zambrano-Huerta et al., 2020).
Synthesis of Bis(triazole) Compounds : Suhak et al. (2018) focused on synthesizing bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes. Their research confirmed the structures of the synthesized compounds through chromatography-mass-spectrometry and spectroscopic methods. They predicted various biological activities for these compounds, with antimicrobial activity being the most probable effect (Suhak et al., 2018).
Coordination Polymers : Zhao et al. (2002) synthesized a cobalt(II) coordination polymer with 1,3-bis(1,2,4-triazol-1-yl)propane. They characterized its structure as a 1D-coordination polymeric Co(II) complex, indicating potential applications in material science (Zhao et al., 2002).
Synthesis of New Derivatives : Bekircan and Bektaş (2006) prepared new bis-1,2,4-triazole derivatives, offering insights into the synthetic pathways and potential applications of these compounds in various fields (Bekircan & Bektaş, 2006).
Zukünftige Richtungen
The future directions for “1,3-Bis(1,2,4-triazol-1-yl)propan-2-one” could involve further exploration of its potential uses in the design and development of antifungal drugs . Additionally, further studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
Eigenschaften
IUPAC Name |
1,3-bis(1,2,4-triazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIIJSWEPRYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266711 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(1,2,4-triazol-1-yl)propan-2-one | |
CAS RN |
98414-56-3 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98414-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














